Methyl 3-methylhepta-2,6-dienoate
Description
Methyl 3-methylhepta-2,6-dienoate is a conjugated dienoate ester characterized by a hepta-2,6-dienoate backbone with a methyl substituent at position 2. Its structure (Fig. 1) features two conjugated double bonds (C2–C3 and C6–C7), which confer reactivity in cycloadditions, allylic alkylations, and annulation reactions.
Synthesis: The compound is synthesized via palladium-catalyzed allylic alkylation using enol triflates or nonaflates as electrophiles. Typical yields range from 50% to 64% after purification by flash column chromatography . Reaction conditions involve Pd₂dba₃·CHCl₃ as a catalyst and sodium formate as a base in dimethylacetamide (DMA) .
Applications: It serves as a key intermediate in palladium-catalyzed cascade reactions for synthesizing tri- and tetrasubstituted alkenes, enabling access to complex cyclic frameworks .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl 3-methylhepta-2,6-dienoate |
InChI |
InChI=1S/C9H14O2/c1-4-5-6-8(2)7-9(10)11-3/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
WOBWPSXUTDVQIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)CCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl Nerate (Methyl (2Z)-3,7-dimethylocta-2,6-dienoate)
- Structure: Features an octa-2,6-dienoate backbone with methyl groups at C3 and C6. The (2Z) configuration introduces steric effects influencing reactivity.
- Synthesis : Prepared via esterification of cis-geranic acid; yields up to 99% under optimized conditions .
- Properties : Molecular weight = 182.26 g/mol; XLogP = 3.4; TPSA = 26.3 Ų .
- Applications: Used in fragrance industries and as a monoterpenoid precursor in biosynthesis studies .
- Key Difference: The additional methyl group at C7 and extended carbon chain enhance lipophilicity compared to Methyl 3-methylhepta-2,6-dienoate.
Methyl 6-Acetoxymethyl-hepta-2,6-dienoate
- Structure : Contains an acetoxymethyl substituent at C6, introducing polar functional groups.
- Synthesis : Employed in Pd-catalyzed annulation with active methylene compounds to form cyclohexane derivatives. Yields and conditions vary depending on electrophile choice .
- Applications : Key substrate for synthesizing erythramine alkaloids via allylic alkylation/Michael addition cascades .
- Key Difference : The acetoxymethyl group increases electrophilicity at C6, enabling nucleophilic attacks absent in the 3-methyl-substituted analogue.
Melithiazol L (Methyl (2E,6E)-3,5-dimethoxy-7-[thiazolyl]-4-methylhepta-2,6-dienoate)
- Structure : Integrates methoxy groups at C3/C5 and a thiazole ring at C7, significantly increasing molecular complexity.
- Properties: Higher molecular weight (~400–450 g/mol) and polarity (due to thiazole and methoxy groups) compared to simpler dienoates.
- Applications: Investigated for antimicrobial activity due to thiazole moieties, a feature absent in this compound .
(2E,6E)-Methyl 3,7-dimethyl-8-oxoocta-2,6-dienoate
- Structure : Includes a ketone at C8 and methyl groups at C3/C7.
- Synthesis : Produced via rhodium-catalyzed cyclization; yields ~25% due to steric challenges in ketone formation .
- Applications: Intermediate in cyclopentanoid synthesis; the C8 ketone enables further functionalization (e.g., reductions or condensations) .
- Key Difference : The 8-oxo group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.
Data Table: Comparative Analysis of Key Compounds
Key Findings and Insights
- Substituent Effects: Methyl groups at C3 (this compound) enhance steric hindrance, affecting regioselectivity in allylic alkylations. In contrast, polar groups (e.g., acetoxymethyl or thiazole) increase electrophilicity and biological activity .
- Synthetic Accessibility: Yields vary widely (25–99%), influenced by steric factors (e.g., ketone formation in oxo-dienoates) and catalyst choice (Pd vs. Rh) .
- Applications: Simpler dienoates (e.g., this compound) are preferred in catalysis, while complex derivatives (e.g., Melithiazol L) are explored for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
